N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide
Description
N-[1-(Benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide is a benzamide derivative featuring a trichloroethyl-benzylamino substituent and a 3,5-dinitrobenzoyl backbone. Its structure combines electron-withdrawing nitro groups and a halogen-rich side chain, which may confer unique reactivity and physicochemical properties.
Properties
Molecular Formula |
C16H13Cl3N4O5 |
|---|---|
Molecular Weight |
447.7 g/mol |
IUPAC Name |
N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C16H13Cl3N4O5/c17-16(18,19)15(20-9-10-4-2-1-3-5-10)21-14(24)11-6-12(22(25)26)8-13(7-11)23(27)28/h1-8,15,20H,9H2,(H,21,24) |
InChI Key |
LZFHHGDICAQCSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Dinitrobenzoyl Chloride
3,5-Dinitrobenzoic acid is converted to its corresponding acid chloride using thionyl chloride () or oxalyl chloride () under anhydrous conditions. The reaction typically proceeds at reflux (60–80°C) for 4–6 hours, yielding 3,5-dinitrobenzoyl chloride as a crystalline solid.
Reaction Conditions
Synthesis of 1-(Benzylamino)-2,2,2-Trichloroethylamine
This intermediate is prepared via a two-step sequence:
Step 1: Synthesis of 2,2,2-Trichloroethylamine
Trichloroacetonitrile undergoes catalytic hydrogenation (, 1–3 atm) in the presence of Raney nickel () or palladium on carbon () to yield 2,2,2-trichloroethylamine. The reaction is conducted in ethanol or tetrahydrofuran (THF) at 25–40°C.
Step 2: Benzylation of Trichloroethylamine
Benzyl bromide () reacts with 2,2,2-trichloroethylamine in the presence of a base ( or ) to form 1-(benzylamino)-2,2,2-trichloroethylamine. The reaction is typically performed in acetonitrile or dimethylformamide (DMF) at 50–70°C for 12–24 hours.
Reaction Conditions
Amide Bond Formation
The final step involves coupling 3,5-dinitrobenzoyl chloride with 1-(benzylamino)-2,2,2-trichloroethylamine. This is achieved under Schotten-Baumann conditions, where the amine reacts with the acid chloride in a biphasic system (water/dichloromethane) with sodium hydroxide () as the base.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane/Water |
| Base | 10% Aqueous |
| Temperature | 0–5°C (ice bath) |
| Reaction Time | 1–2 hours |
| Yield | 65–72% |
Mechanistic Insight
The base deprotonates the amine, enhancing its nucleophilicity. The acyl chloride undergoes nucleophilic attack by the amine, forming the amide bond and releasing hydrochloric acid (), which is neutralized by the base.
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v). The high electron-withdrawing nature of the nitro groups facilitates crystallization, yielding pale-yellow needles.
Chromatographic Methods
Column chromatography using silica gel () and a hexane/ethyl acetate gradient (7:3 to 1:1) removes unreacted starting materials and byproducts.
Characterization Data
-
(400 MHz, CDCl) : δ 8.72 (s, 1H, Ar-H), 8.54 (d, Hz, 2H, Ar-H), 7.32–7.28 (m, 5H, Ph-H), 4.12 (s, 2H, ), 3.98 (q, Hz, 1H, )
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The trichloroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dinitrobenzamide moiety can participate in redox reactions, leading to the generation of reactive intermediates that can affect cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of N-[1-(Benzylamino)-2,2,2-Trichloroethyl]-3,5-Dinitrobenzamide
Key Observations:
- Nitro Group Reactivity : The 3,5-dinitrobenzamide moiety (common in the target compound and BZ13950) facilitates electrophilic aromatic substitution, contrasting with the 3-methyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which is less reactive .
- Substituent Diversity: The benzylamino group in the target compound may improve steric shielding compared to BZ13950’s 4-bromoanilino group, altering regioselectivity in reactions .
Spectroscopic Data:
- ¹H NMR : The trichloroethyl group in the target compound would produce distinct signals (e.g., δ ~3.0–4.0 ppm for CH₂Cl₃), contrasting with the δ 8.92–9.04 ppm aromatic signals shared across nitrobenzamides .
- IR Spectroscopy: Strong nitro group absorption (~1384 cm⁻¹) is consistent in both the target compound and N-(2-aminoethyl)-3,5-dinitrobenzamide .
Elemental Analysis:
- The target compound’s higher chlorine content (3 Cl atoms vs. 0 in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) results in distinct C/H/N/O ratios, necessitating precise analytical validation .
Biological Activity
N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide is a complex organic compound with significant potential for biological applications. Its unique structure incorporates a benzylamino group, a trichloroethyl moiety, and a dinitrobenzamide component, which contribute to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential applications based on current research findings.
- Molecular Formula : C16H13Cl3N4O5
- Molecular Weight : 447.66 g/mol
- IUPAC Name : this compound
- CAS Number : 302820-18-4
| Property | Value |
|---|---|
| Molecular Formula | C16H13Cl3N4O5 |
| Molecular Weight | 447.66 g/mol |
| IUPAC Name | This compound |
| CAS Number | 302820-18-4 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Acid Chloride : Reaction of 3,5-dinitrobenzoic acid with thionyl chloride.
- Condensation Reaction : The acid chloride is reacted with N-(benzylamino)-2,2,2-trichloroethanol under basic conditions.
- Purification : The product is purified using techniques such as recrystallization and chromatography.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The benzylamino group may inhibit specific enzymes or receptors.
- Cell Membrane Penetration : The trichloroethyl moiety enhances lipophilicity, facilitating cellular uptake.
- Redox Reactions : The dinitrobenzamide component can participate in redox reactions that generate reactive intermediates affecting cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial and antifungal properties. In vitro studies have shown its effectiveness against various pathogens:
- Bacterial Strains Tested :
- Escherichia coli (Gram-negative)
- Klebsiella pneumoniae (Gram-negative)
- Staphylococcus aureus (Gram-positive)
The compound demonstrated varying degrees of inhibition against these strains, suggesting potential as an antimicrobial agent.
Case Studies and Research Findings
-
Anticancer Activity :
A study evaluated the cytotoxic effects of synthesized derivatives similar to this compound against human cancer cell lines (MCF-7, HepG2). Results indicated significant inhibition of cell proliferation and induction of apoptosis in certain derivatives .Cell Line IC50 (µM) Reference Compound IC50 (µM) MCF-7 0.37 Sorafenib 7.91 HepG2 0.73 Sorafenib 7.91 A549 0.95 Sorafenib 7.91 -
Antibacterial Activity :
Another study focused on the antibacterial properties of related compounds against E. coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results showed that certain derivatives exhibited significant antibacterial activity compared to controls .
Q & A
Q. What are the optimal synthetic conditions for preparing N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide, and how can yield be maximized?
Methodological Answer: The synthesis involves coupling 3,5-dinitrobenzoyl chloride with a trichloroethylamine derivative. Key steps include:
- Reagent Ratios: Use a 1:1.2 molar ratio of acyl chloride to amine to ensure complete conversion .
- Solvent System: Acetonitrile/methanol/water (3:2:1) enhances solubility and reaction efficiency .
- Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) is preferred for amide bond formation under mild conditions .
- Purification: Crystallization from methanol:water (4:1) yields ~75% pure product with minimal impurities .
Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structure of N-substituted 3,5-dinitrobenzamides?
Methodological Answer:
- ¹H NMR Analysis:
- Peaks at δ 8.92–9.04 ppm correspond to aromatic protons in the 3,5-dinitrobenzoyl moiety .
- Triplet signals at δ 3.02–3.46 ppm indicate ethylenediamine linker protons .
- ¹³C NMR Analysis:
- Carbonyl resonance at δ 158.76 ppm confirms amide bond formation .
- Nitro group carbons appear at δ 147.04 ppm .
- IR Spectroscopy:
- Stretching at 1630 cm⁻¹ (amide C=O) and 1384 cm⁻¹ (NO₂ symmetric stretch) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of dinitrobenzamide derivatives against Mycobacterium tuberculosis?
Methodological Answer: Discrepancies arise from structural variations and assay conditions. Key approaches include:
- Structure-Activity Relationship (SAR) Studies:
- Compare analogs like DNB1 (N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide) and DNB2 (N-(2-(benzyloxy)ethyl)-3,5-dinitrobenzamide) .
- Nitro groups at positions 3 and 5 are critical for anti-mycobacterial activity .
- Standardized Bioassays:
- Use MIC (Minimum Inhibitory Concentration) testing under uniform pH and temperature conditions to minimize variability .
Q. How can electrochemical sensors be designed using tribenzamide derivatives for Hg²⁺ detection in aqueous media?
Methodological Answer:
- Sensor Fabrication:
- Analytical Validation:
Q. What methodologies are employed to analyze reaction intermediates in multi-step syntheses of N-substituted benzamides?
Methodological Answer:
Q. How do steric and electronic effects influence the reactivity of N-substituted benzamides in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects:
- Bulky substituents (e.g., trichloroethyl groups) hinder nucleophilic attack at the carbonyl carbon, requiring elevated temperatures for reactivity .
- Electronic Effects:
- Electron-withdrawing nitro groups increase electrophilicity of the acyl carbon, facilitating amidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
